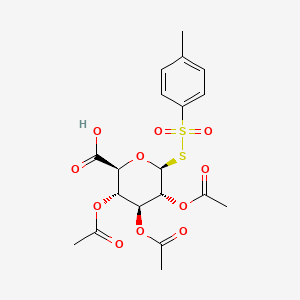
Methyl 2,3,4-Tri-O-acetyl-beta-d-glucuronyl benzenthiosulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,3,4-Tri-O-acetyl-beta-d-glucuronyl benzenthiosulfonate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of multiple acetyl groups and a benzenthiosulfonate moiety, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,4-Tri-O-acetyl-beta-d-glucuronyl benzenthiosulfonate typically involves the acetylation of glucuronic acid derivatives followed by the introduction of the benzenthiosulfonate group. The process begins with the protection of the hydroxyl groups on the glucuronic acid using acetyl groups. This is achieved by reacting the glucuronic acid with acetic anhydride in the presence of a catalyst such as pyridine. The resulting intermediate is then treated with benzenthiosulfonyl chloride under basic conditions to introduce the benzenthiosulfonate group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,4-Tri-O-acetyl-beta-d-glucuronyl benzenthiosulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of thiol derivatives.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted glucuronyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2,3,4-Tri-O-acetyl-beta-d-glucuronyl benzenthiosulfonate has several applications in scientific research:
Biology: Investigated for its potential role in biochemical pathways involving glucuronidation.
Medicine: Explored as a prodrug for delivering active pharmaceutical ingredients through glucuronidation.
Mechanism of Action
The mechanism of action of Methyl 2,3,4-Tri-O-acetyl-beta-d-glucuronyl benzenthiosulfonate involves its interaction with specific molecular targets and pathways. The compound is known to undergo enzymatic hydrolysis, releasing the active glucuronyl and benzenthiosulfonate moieties. These moieties can then participate in various biochemical reactions, including conjugation with other molecules, thereby modulating their activity and solubility .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,3,4-Tri-O-acetyl-beta-d-glucopyranosiduronate: Similar in structure but lacks the benzenthiosulfonate group.
Methyl 2,3,4-Tri-O-acetyl-beta-d-galactopyranuronosyl azide: Contains an azide group instead of the benzenthiosulfonate group.
Uniqueness
Methyl 2,3,4-Tri-O-acetyl-beta-d-glucuronyl benzenthiosulfonate is unique due to the presence of the benzenthiosulfonate group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired .
Properties
Molecular Formula |
C19H22O11S2 |
|---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-methylphenyl)sulfonylsulfanyloxane-2-carboxylic acid |
InChI |
InChI=1S/C19H22O11S2/c1-9-5-7-13(8-6-9)32(25,26)31-19-17(29-12(4)22)15(28-11(3)21)14(27-10(2)20)16(30-19)18(23)24/h5-8,14-17,19H,1-4H3,(H,23,24)/t14-,15-,16-,17+,19-/m0/s1 |
InChI Key |
JSYIHTYTALRLEV-CWLGOENISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)SC2C(C(C(C(O2)C(=O)O)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(17S)-16,16-dideuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13859476.png)
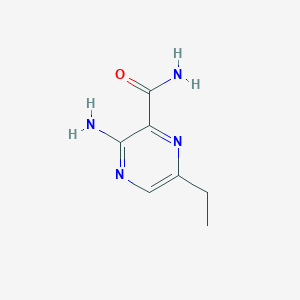
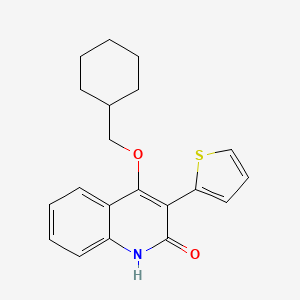
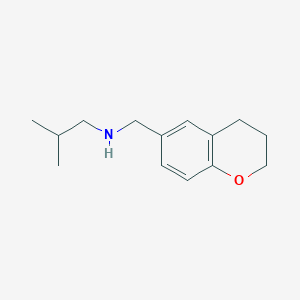
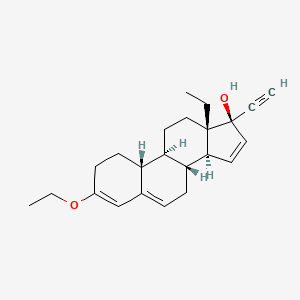
![(Acetato-O)[4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)phenyl]mercury; 1-Phenyl-1H-Pyrrole-2,5-dione Mercury Complex](/img/structure/B13859501.png)
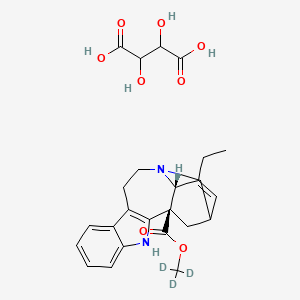
![N-[(3,5-dichlorophenyl)methyl]aniline](/img/structure/B13859525.png)
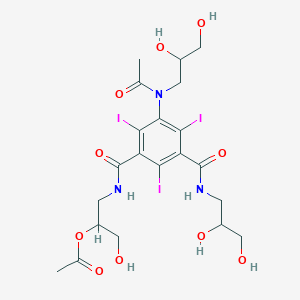
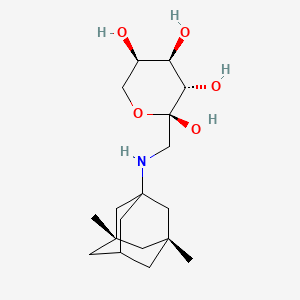
![2-amino-5-hydroxy-1-[3-(1H-indazol-5-yl)-2-methylphenyl]pyridin-4-one](/img/structure/B13859536.png)

![1-Pentanone, 1-[4-(difluoromethyl)phenyl]-5-methoxy-, O-(2-aminoethyl)oxime; 2-[[[1-[4-(Difluoromethyl)phenyl]-5-methoxypentylidene]amino]oxy]ethanamine; Desfluorofluvoxamine; Defluoro fluvoxamine](/img/structure/B13859538.png)
![N'-[2-(1,3-benzodioxol-5-yl)quinolin-6-yl]ethanimidamide](/img/structure/B13859544.png)
